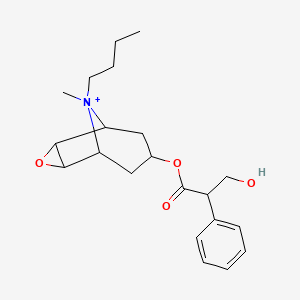
Butylscopolamine BR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylscopolamine BR, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic and anticholinergic agent. It is primarily used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms . This compound is on the World Health Organization’s Model List of Essential Medicines, highlighting its importance in basic health systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylscopolamine BR is synthesized from scopolamine, a natural substance extracted from the Duboisia plant species. The synthesis involves the chemical modification of scopolamine to form the quaternary ammonium compound hyoscine butylbromide . The process typically includes the following steps:
- Extraction of scopolamine from the Duboisia plant.
- Chemical modification to introduce the butyl group and bromide ion, forming butylscopolamine bromide.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under controlled temperature and pressure conditions to facilitate the chemical reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Butylscopolamine BR undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the butyl group and bromide ion during synthesis is an example of a substitution reaction.
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bond.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as butyl bromide and a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions facilitate hydrolysis.
Major Products:
Substitution Reactions: The major product is butylscopolamine bromide.
Hydrolysis: The major products are scopolamine and butyl alcohol.
Scientific Research Applications
Butylscopolamine BR has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antimuscarinic and anticholinergic agents.
Biology: Research on its effects on smooth muscle contraction and its role in preventing spasms.
Medicine: Clinical trials and studies on its efficacy in treating abdominal cramps, menstrual cramps, and bladder spasms
Industry: Used in the pharmaceutical industry for the production of medications to treat spasmodic conditions.
Mechanism of Action
Butylscopolamine BR exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Comparison with Similar Compounds
Scopolamine: A natural substance from which butylscopolamine is derived.
Atropine: Another antimuscarinic agent with broader applications but more central nervous system side effects.
Dicyclomine: Used for similar indications but has a different mechanism of action and side effect profile.
Uniqueness of Butylscopolamine BR:
Peripheral Action: Unlike scopolamine, this compound does not cross the blood-brain barrier, minimizing central nervous system side effects.
This compound stands out due to its targeted action and minimal side effects, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C21H30NO4+ |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1 |
InChI Key |
YBCNXCRZPWQOBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















